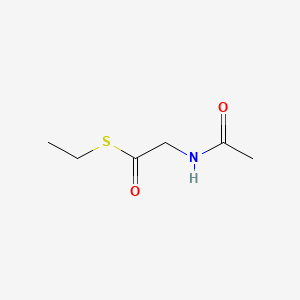

N-Acetylthioglycine S-ethyl ester

Description

Properties

IUPAC Name |

S-ethyl 2-acetamidoethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRORYLEZABTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196003 | |

| Record name | N-Acetylthioglycine S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; Pungent meat-like odour | |

| Record name | S-Ethyl 2-acetylamino ethanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1668/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in diethylether; very slightly soluble in water and hexane, Soluble (in ethanol) | |

| Record name | S-Ethyl 2-acetylamino ethanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1668/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4396-62-7 | |

| Record name | N-Acetylthioglycine S-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004396627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylthioglycine S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTHIOGLYCINE S-ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B543EKV89X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N Acetylthioglycine S Ethyl Ester

Chemical Synthesis Strategies for N-Acetylthioglycine S-ethyl Ester

The chemical synthesis of this compound can be achieved through various established organic chemistry reactions. These strategies primarily involve the formation of a thioester bond, which can be accomplished via direct esterification, acylation, or as part of more extensive synthetic sequences.

Direct Esterification and Thioesterification Approaches

Direct thioesterification involves the condensation of a carboxylic acid with a thiol. In the context of this compound, this would typically involve the reaction of N-acetylglycine with ethyl mercaptan. This reaction is generally facilitated by an acid catalyst to activate the carboxylic acid for nucleophilic attack by the thiol. The process is analogous to Fischer esterification for oxygen esters.

Alternatively, a related approach involves the reaction of N-acetylthioglycine with an ethylating agent. While less common for this specific molecule, direct thioesterification remains a fundamental method for forming thioester linkages.

Acylation Reactions for this compound Formation

Acylation reactions represent a highly effective and common method for synthesizing thioesters, including this compound. This strategy typically involves the reaction of an activated carboxylic acid derivative with a thiol.

One primary pathway is the acylation of ethyl mercaptan (ethanethiol) with an activated form of N-acetylglycine. To facilitate the reaction, N-acetylglycine is often converted into a more reactive species, such as an acyl chloride or an acid anhydride (B1165640). For instance, N-acetylglycyl chloride can react readily with ethyl mercaptan in the presence of a base to neutralize the HCl byproduct, yielding the desired thioester.

Another common technique involves the use of coupling reagents, such as carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid group of N-acetylglycine, allowing for efficient reaction with the thiol. organic-chemistry.org Various alcohols, thiols, phenols, and amines can be acetylated using acetic anhydride in the presence of a catalytic quantity of silver triflate. organic-chemistry.org This method offers mild reaction conditions and generally produces high yields. organic-chemistry.org

Application of Catalytic Systems in this compound Synthesis

Various catalytic systems can be employed to enhance the efficiency, selectivity, and reaction conditions of thioester synthesis. Both acid and base catalysis are common.

Acid Catalysts : Brønsted acids (like sulfuric acid or p-toluenesulfonic acid) and Lewis acids (such as zinc oxide or hafnium(IV) and zirconium(IV) salts) can be used to catalyze the direct thioesterification of carboxylic acids with thiols. tandfonline.com Triflic acid (HOTf) has been shown to be an efficient catalyst for the S-acetylation of thiols using isopropenyl acetate (B1210297) as the acetylating agent. acs.org

Phase-Transfer Catalysis : This method has been used for the efficient synthesis of various thioesters. tandfonline.com By reacting thiophenols with acyl chlorides in a biphasic system (e.g., 10% aqueous NaOH and dichloromethane) with a phase-transfer catalyst like tetrabutylammonium (B224687) chloride, the reaction can be completed rapidly at low temperatures. tandfonline.com

Metal Catalysts : Certain metal catalysts, such as silver triflate, have been shown to effectively catalyze the acetylation of thiols with acetic anhydride under mild conditions. organic-chemistry.org

Below is a table summarizing various catalysts used in acylation reactions for ester and thioester synthesis.

| Catalyst Type | Specific Catalyst Example | Reactants | Conditions | Outcome |

| Lewis Acid | Silver Triflate (AgOTf) | Thiols, Acetic Anhydride | Mild conditions, reasonable time | High yields of acetylated products. organic-chemistry.org |

| Lewis Acid | Vanadyl Triflate | Anhydrides, Thiols | High chemoselectivity | High yields of thioesters. organic-chemistry.org |

| Brønsted Acid | Triflic Acid (HOTf) | Thiols, Isopropenyl Acetate | Mild, efficient | Chemoselective S-acetylation. acs.org |

| Phase-Transfer | Tetrabutylammonium Chloride | Thiophenols, Acyl Chlorides | Biphasic system, 0°C, 5 min | Rapid and efficient S-acylation. tandfonline.com |

| Heterogeneous | Nafion | Thiols, Isopropenyl Acetate | Heterogeneous catalysis | Effective S-acetylation. acs.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound focuses on developing more environmentally benign and sustainable methods. A key area of this research is the use of biocatalysis.

Biocatalytic Routes for this compound and Related Thioesters

Biocatalytic methods, particularly those employing enzymes, offer a green alternative to traditional chemical synthesis. Enzymes operate under mild conditions (temperature and pH), often in aqueous media, and exhibit high specificity, which can reduce the need for protecting groups and minimize side reactions.

For thioester synthesis, lipases are a class of enzymes that have shown significant promise. Although more commonly associated with ester synthesis, many lipases can catalyze the formation of thioester bonds. The reaction can proceed via several routes:

Direct Thioesterification : Condensation of a carboxylic acid and a thiol.

Transesterification (Thiolysis) : Reaction of an ester with a thiol.

Immobilized lipases are particularly advantageous as they can be easily separated from the reaction mixture and reused, improving the economic feasibility of the process. For example, immobilized lipase (B570770) from Thermomyces lanuginosus (Lipozyme TL IM) and Rhizomucor miehei (Lipozyme RM IM) have been effectively used in thioester synthesis. mdpi.comnih.gov These enzymatic reactions can be performed in organic solvents or even under solvent-free conditions to further enhance their green credentials. nih.gov

Research has demonstrated that lipase-catalyzed synthesis can achieve high conversion rates. mdpi.com For instance, using a continuous-flow microreactor, lipase-catalyzed synthesis of thioesters from thiols and vinyl esters reached up to 96% conversion in as little as 30 minutes under mild conditions (50°C). mdpi.com

The table below outlines examples of enzymes used in the synthesis of thioesters and related compounds.

| Enzyme | Source Organism | Reaction Type | Key Findings |

| Lipase TL IM | Thermomyces lanuginosus | Transesterification | High efficiency in continuous-flow microreactors; 96% conversion in 30 mins. mdpi.com |

| Lipozyme RM IM | Rhizomucor miehei | Thioesterification | Effective for solvent-free synthesis of mono-thioesters with 80-90% yield. nih.gov |

| Fatty Acid:CoA Ligase | Rat Liver Microsomes | Thioesterification | Useful for synthesizing fatty acyl-CoA thioesters. nih.gov |

| Acetyl Coenzyme A Synthase (ACS) | Primordial Microorganisms | Thioester Synthesis | A metalloenzyme that synthesizes acetyl-CoA, a key biological thioester. pnas.org |

The development of biocatalytic routes, such as those using aminoacylases for N-acyl-amino acid synthesis, highlights the potential for greener production methods for related compounds, which could be adapted for this compound. nih.gov

Development of Sustainable Solvent and Reagent Systems for this compound Synthesis

The quest for greener synthetic methods for this compound has led to the investigation of alternative solvents and reagents that minimize environmental impact and enhance safety.

One of the primary approaches involves the substitution of conventional and often hazardous solvents with more benign alternatives. A known method for preparing this compound involves the N-acetylation of L-cysteine ethyl ester using acetic anhydride in dichloromethane (B109758). nih.gov While effective, dichloromethane is a halogenated solvent with significant environmental and health concerns. Research into greener alternatives has explored solvent-free conditions and the use of less toxic, bio-based solvents. For instance, the acetylation of thiols has been successfully carried out under solvent-free conditions, often with the aid of a catalyst or by simply heating the reactants. frontiersin.orgmdpi.com This approach dramatically reduces solvent waste.

Another promising avenue is the use of greener acetylating agents. Acetic anhydride and acetyl chloride are common acetylating agents but are corrosive and produce stoichiometric amounts of acid waste. rsc.org Scientists are exploring alternatives like ethyl acetate, which can act as both the solvent and the acetylating agent, producing ethanol (B145695) as the only byproduct. humanjournals.com The use of Meldrum's acid and its derivatives as air-stable and easy-to-handle acetylating agents also presents a sustainable option, generating only carbon dioxide and acetone (B3395972) as byproducts. rsc.org

Deep eutectic solvents (DESs) and ionic liquids (ILs) are also emerging as promising green reaction media. researchgate.netkennesaw.edu These solvents are often biodegradable, have low volatility, and can be tailored for specific reactions. While specific data on the synthesis of this compound in these media is still emerging, the successful use of amino acid-based DESs for various organic transformations suggests their potential applicability. kennesaw.edunih.gov For example, DESs have been used as both solvent and catalyst in the synthesis of various nitrogen-containing heterocyclic compounds.

Enzymatic catalysis offers a highly specific and environmentally friendly route to this compound. Lipases, a class of enzymes, are known to catalyze acylation reactions in non-aqueous media. The chemoenzymatic polymerization of L-serine ethyl ester using papain in an aqueous medium highlights the potential of enzymes for forming peptide-like bonds. nih.gov The use of immobilized lipases, which can be easily separated and reused, further enhances the sustainability of the process.

| Reagent/Solvent System | Substrate(s) | Product(s) | Key Advantages |

| Acetic Anhydride (Solvent-Free) | Alcohols, Amines, Thiols | Acetylated products | Reduced solvent waste, high efficiency. frontiersin.orgmdpi.com |

| Ethyl Acetate | Alcohols | Acetylated products | Green solvent and reagent, ethanol is the only byproduct. humanjournals.com |

| Meldrum's Acid | Amines, Alcohols, Thiols | Acetylated products | Air-stable reagent, easily separable byproducts (CO2, acetone). rsc.org |

| Deep Eutectic Solvents (DESs) | Various | Heterocyclic compounds | Biodegradable, low volatility, potential for catalyst/solvent role. researchgate.netkennesaw.edu |

| Immobilized Lipase | L-serine ethyl ester | Poly(L-serine) | High specificity, reusable catalyst, mild reaction conditions. nih.gov |

Continuous Flow Synthesis Techniques for this compound Production

Continuous flow chemistry is a paradigm shift in chemical manufacturing, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of flow techniques to the synthesis of this compound holds considerable promise for developing more efficient and sustainable production methods.

While specific literature detailing the continuous flow synthesis of this compound is limited, related processes provide a strong foundation for its development. For instance, flow chemistry has been successfully employed for the N-acetylation of various amines. These systems often utilize packed-bed reactors containing a solid-supported catalyst, allowing for continuous operation and easy product separation.

A key advantage of flow synthesis is the ability to safely handle hazardous reagents and intermediates by generating them in situ and immediately consuming them in the next reaction step. This is particularly relevant for the use of potentially explosive or toxic reagents that might be used in acetylation reactions.

The development of flow injection analysis (FIA) and sequential injection analysis (SIA) methods for the determination of this compound demonstrates the compatibility of this compound with flow systems. researchgate.netmdpi.commdpi.com These analytical techniques utilize the principles of flow chemistry to automate and miniaturize the analysis process, suggesting that the synthesis itself could be readily adapted to a continuous format.

Furthermore, the continuous synthesis of esters using immobilized lipases in packed-bed reactors has been demonstrated. This approach combines the benefits of enzymatic catalysis with the efficiency of flow processing, leading to stable, long-term production.

| Flow Technique | Reactor Type | Substrate(s) | Product(s) | Key Advantages |

| N-Acetylation of Amines | Packed-bed reactor | Various amines | N-acetylated amines | Continuous operation, easy catalyst separation. |

| Flow Injection Analysis (FIA) | Flow-through cell | This compound | Analytical signal | Automation, miniaturization, rapid analysis. researchgate.netmdpi.com |

| Sequential Injection Analysis (SIA) | Flow-through cell | This compound | Analytical signal | Reduced reagent consumption, computer-controlled. mdpi.com |

| Ester Synthesis | Packed-bed reactor | Alcohols, Acids | Esters | Stable, long-term production, predictable performance. |

The integration of sustainable solvents and reagents with continuous flow technologies represents the future of this compound synthesis. Such a combined approach would not only lead to a more environmentally friendly process but also a more efficient and cost-effective one, aligning with the core principles of modern chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of N Acetylthioglycine S Ethyl Ester

Hydrolytic Stability and Decomposition Pathways of N-Acetylthioglycine S-ethyl Ester

The hydrolysis of this compound would involve the cleavage of the thioester bond, yielding N-acetylthioglycine and ethanol (B145695). Thioesters, in general, are known to be more susceptible to hydrolysis than their oxygen ester counterparts due to the better leaving group ability of the thiolate anion compared to the alkoxide anion. The stability of the thioester bond is significantly influenced by the pH of the medium.

Acid-Catalyzed Hydrolysis Mechanisms of this compound

In the presence of an acid catalyst, the hydrolysis of an ester typically proceeds through a series of reversible steps. chemguide.co.ukyoutube.com For this compound, the mechanism would likely initiate with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com Subsequent proton transfer and elimination of the ethoxy group as ethanol would yield the protonated carboxylic acid, which then deprotonates to give N-acetylthioglycine and regenerate the acid catalyst. chemguide.co.uk The entire process is an equilibrium, and the use of a large excess of water can drive the reaction towards the hydrolysis products. youtube.com

Table 1: Postulated Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by a hydronium ion. |

| 2 | Nucleophilic attack by a water molecule on the electrophilic carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the attacking water molecule to the S-ethyl group. |

| 5 | Elimination of ethanol as a leaving group. |

| 6 | Deprotonation of the resulting protonated N-acetylthioglycine to yield the final product and regenerate the acid catalyst. |

This table is based on the general mechanism of acid-catalyzed ester hydrolysis and has not been experimentally verified for this compound.

Base-Catalyzed Hydrolysis Mechanisms of this compound

Base-catalyzed hydrolysis, or saponification, of esters is generally an irreversible process. chemistrysteps.com For this compound, the reaction would be initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the thioester. youtube.com This leads to the formation of a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate results in the elimination of the ethanethiolate anion as the leaving group, forming N-acetylthioglycine. In the basic medium, the carboxylic acid would be deprotonated to form the corresponding carboxylate salt, driving the reaction to completion. chemistrysteps.com

Table 2: Postulated Steps in Base-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Nucleophilic attack of a hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the ethanethiolate anion as the leaving group. |

| 4 | Formation of N-acetylthioglycine. |

| 5 | Deprotonation of the carboxylic acid by a hydroxide ion to form the carboxylate salt. |

This table is based on the general mechanism of base-catalyzed ester hydrolysis and has not been experimentally verified for this compound.

Influence of Solvent Systems and Water Structures on this compound Hydrolysis

The solvent system can significantly influence the rate of ester hydrolysis. For instance, in mixed aqueous-organic solvents, the rate of alkaline hydrolysis of esters often decreases as the proportion of the organic co-solvent increases. ias.ac.in This is attributed to the stabilization of the ground state reactants more than the transition state in less polar media. The structure of water and its ability to solvate the transition state are also critical factors. Changes in activation energy and pre-exponential factors with solvent composition have been observed in the hydrolysis of other esters, indicating the complex role of the solvent. ias.ac.in However, no specific studies on the solvent effects on the hydrolysis of this compound have been found.

Transesterification and Thiotransesterification of this compound

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. Thiotransesterification would involve the exchange of the thiol group. These reactions can also be catalyzed by acids or bases.

Mechanistic Insights into Acidic Transesterification of this compound

Under acidic conditions, the transesterification of this compound with another alcohol (R'OH) would likely follow a mechanism similar to acid-catalyzed hydrolysis. The reaction would initiate with the protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. A series of proton transfers would then lead to the elimination of ethanol and the formation of the new ester. To drive the equilibrium towards the desired product, the reactant alcohol is often used in excess as the solvent.

Mechanistic Insights into Basic Transesterification of this compound

In the presence of a basic catalyst, such as an alkoxide, transesterification proceeds via a nucleophilic addition-elimination mechanism. The incoming alkoxide attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. The subsequent elimination of the original ethoxy group yields the new ester. This reaction is also an equilibrium process, and driving it to completion often requires using the reactant alcohol as the solvent.

Other Electrophilic and Nucleophilic Reactions of this compound

The chemical behavior of this compound is dictated by the interplay of its functional groups: a thioester, an acetamide (B32628), and an alpha-carbon positioned between the thioester and the amide nitrogen.

The thioester group is a key reactive center in this compound. Thioesters are generally more reactive towards nucleophiles than their oxygen ester counterparts. This heightened reactivity is attributed to the less effective resonance stabilization of the thioester linkage due to the poorer overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbonyl carbon. Consequently, the carbonyl carbon of a thioester is more electrophilic.

Hydrolysis: The thioester bond can undergo hydrolysis, cleavage by water, to yield N-acetylthioglycine and ethanethiol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction is reversible.

Base-catalyzed hydrolysis (saponification) proceeds via the attack of a stronger nucleophile, the hydroxide ion, on the carbonyl carbon. This reaction is generally irreversible as the resulting carboxylate is deprotonated under basic conditions, preventing the reverse reaction.

Aminolysis: The reaction of the thioester with an amine, known as aminolysis, results in the formation of an amide. For instance, treatment of this compound with a primary amine (R-NH₂) would yield the corresponding N-acetylglycine amide and ethanethiol. While possible, the aminolysis of esters and thioesters can be less efficient than using more reactive acylating agents like acyl chlorides.

Reduction: Thioesters can be reduced to alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the thioester to the corresponding amino alcohol, N-(2-hydroxyethyl)acetamide, by converting the thioester to a primary alcohol.

Interactive Data Table: Expected Reactivity at the Thioester Linkage

| Reaction | Reagent(s) | Expected Major Product(s) | General Conditions |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., dilute HCl) | N-Acetylthioglycine, Ethanethiol | Heating under reflux |

| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH) | Sodium N-acetylthioglycinate, Ethanethiol | Heating under reflux |

| Aminolysis | R-NH₂ (a primary amine) | N-(Substituted)-N-acetylglycinamide, Ethanethiol | Typically requires heating |

| Reduction | LiAlH₄ followed by H₂O workup | N-(2-hydroxyethyl)acetamide, Ethanethiol | Anhydrous ether or THF |

Acetamide Group Reactivity: The acetamide group in this compound is generally less reactive than the thioester. Hydrolysis of the amide bond to give acetic acid and thioglycine (B1297541) S-ethyl ester would require more forcing conditions (e.g., strong acid or base and prolonged heating) than the hydrolysis of the thioester. Under conditions where the thioester is hydrolyzed, the amide is expected to remain largely intact.

Alpha-Carbon Reactivity: The alpha-carbon, located between the thioester carbonyl and the amide nitrogen, possesses protons that are acidic due to the electron-withdrawing effects of the adjacent carbonyl group. This acidity allows for the formation of an enolate under basic conditions.

Enolate Formation and Alkylation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can deprotonate the alpha-carbon to form a nucleophilic enolate. This enolate can then react with electrophiles, such as alkyl halides, in an SN2 reaction. This process, known as alpha-alkylation, would result in the formation of a new carbon-carbon bond at the alpha-position. For example, reaction with methyl iodide would yield N-Acetyl-α-methylthioglycine S-ethyl ester. The use of a strong, hindered base like LDA is crucial to ensure complete enolate formation and to minimize competing nucleophilic attack at the thioester carbonyl.

Condensation Reactions: The enolate derived from this compound could potentially participate in condensation reactions, such as the Claisen condensation, with another molecule of the thioester. This would lead to the formation of a β-keto thioester derivative. However, such self-condensation reactions can often be complex and may lead to a mixture of products.

Interactive Data Table: Expected Reactivity at the Acetamide and Alpha-Carbon Centers

| Reaction Site | Reaction | Reagent(s) | Expected Major Product | General Conditions |

| Acetamide | Hydrolysis | Strong Acid/Base | Acetic acid, Thioglycine S-ethyl ester | Prolonged heating |

| Alpha-Carbon | α-Alkylation | 1. LDA2. R-X (Alkyl halide) | N-Acetyl-α-alkylthioglycine S-ethyl ester | Anhydrous conditions, low temperature for enolate formation |

Reaction Kinetics and Thermodynamic Analysis for N Acetylthioglycine S Ethyl Ester Transformations

Enzymatic Interactions and Biotransformations in Vitro of N Acetylthioglycine S Ethyl Ester

In Vitro Enzymatic Hydrolysis of N-Acetylthioglycine S-ethyl Ester

There is no available research that specifically investigates the in vitro enzymatic hydrolysis of this compound. It is plausible that esterases or other hydrolases could cleave the S-ethyl ester bond to yield N-acetylthioglycine and ethanol (B145695). However, without experimental data, the specific enzymes involved, reaction kinetics, and conditions for this hydrolysis remain unknown.

Table 1: Summary of In Vitro Enzymatic Hydrolysis of this compound

| Enzyme Class | Specific Enzyme | Substrate | Products | Research Findings |

|---|

Enzyme Inhibition Studies In Vitro Involving this compound and its Analogs

No studies identifying potential enzyme targets or elucidating the mechanisms of enzyme inhibition by this compound in cell-free systems have been found in the public domain.

Identification of Potential Enzyme Targets for this compound in Cell-Free Systems

Information regarding the specific enzymes that may be inhibited by this compound is not available.

Table 2: Potential Enzyme Targets of this compound in Cell-Free Systems

| Enzyme Target | Method of Identification | Key Findings |

|---|

Mechanistic Elucidation of Enzyme-N-Acetylthioglycine S-ethyl Ester Interactions In Vitro

Without identified enzyme targets, no mechanistic studies on the interaction between enzymes and this compound have been performed or published.

Investigation of Metabolic Pathways of this compound in Cell-Free Biochemical Systems

There is a lack of published research on the metabolic pathways of this compound in cell-free biochemical systems. Consequently, the enzymes involved in its metabolism and the resulting metabolic products have not been characterized.

Table 3: Metabolic Pathways of this compound in Cell-Free Systems

| Metabolic Pathway | Enzymes Involved | Metabolic Products |

|---|

Computational Chemistry and Theoretical Investigations of N Acetylthioglycine S Ethyl Ester

Quantum Chemical Calculations of N-Acetylthioglycine S-ethyl Ester Electronic Structure and Reactivity

There are no dedicated studies in the scientific literature that report on the quantum chemical calculations of this compound. Consequently, detailed information regarding its electronic structure, such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and molecular electrostatic potential, has not been computationally elucidated for this specific molecule. Similarly, reactivity descriptors, which are crucial for predicting the chemical behavior of a compound, have not been calculated and reported.

While general methodologies for performing such calculations are well-established, including Density Functional Theory (DFT) and ab initio methods, their application to this compound has not been documented in peer-reviewed research. Data tables of its electronic properties, derived from such calculations, are therefore unavailable.

Molecular Dynamics Simulations of this compound in Solution Environments

A thorough search of the scientific literature has yielded no studies on the molecular dynamics (MD) simulations of this compound in any solvent environment. As a result, there is no published research detailing its conformational dynamics, solvation structure, or the nature of its interactions with solvent molecules such as water.

Reaction Pathway Elucidation and Transition State Analysis for this compound Transformations

There is a complete absence of published research on the elucidation of reaction pathways and the analysis of transition states for any chemical transformations involving this compound. Computational studies that would investigate the mechanisms of its potential hydrolysis, oxidation, or other reactions, including the identification of intermediates and the calculation of activation energies, have not been reported.

Therefore, no information is available regarding the transition state geometries or the energetic profiles of reactions involving this compound.

Ligand-Protein Docking and Interaction Modeling for this compound in Enzyme Active Sites

No ligand-protein docking or interaction modeling studies featuring this compound have been published in the scientific literature. This type of computational investigation is essential for understanding the potential biological activity of a compound by predicting its binding affinity and mode of interaction with the active site of a protein or enzyme.

The lack of such studies means there is no data on its potential as a ligand for any biological target. Consequently, there are no findings to report on its binding energy, key interacting amino acid residues, or its predicted mode of action at a molecular level.

Advanced Spectroscopic and Chromatographic Characterization of N Acetylthioglycine S Ethyl Ester

High-Resolution Mass Spectrometry for Precise Analysis of N-Acetylthioglycine S-ethyl Ester and its Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C6H11NO2S), HRMS can unequivocally confirm its molecular formula by providing a measured mass that is very close to its theoretical exact mass (161.05103 Da).

This technique is particularly valuable for distinguishing between isomers and confirming the identity of the compound in complex matrices. In silico predictions for the ionization of this compound provide expected m/z values for various adducts that can be formed in the mass spectrometer source. These predicted values serve as a reference for experimental analysis, aiding in the identification of the molecular ion and its common adducts. For instance, protonated ([M+H]+), sodiated ([M+Na]+), and potassiated ([M+K]+) adducts are commonly observed in positive ion mode. uni.lu

The fragmentation pattern of this compound under electron ionization or collision-induced dissociation would provide further structural confirmation. Key fragments would likely arise from the cleavage of the thioester bond, the amide bond, and the loss of the ethyl group, providing a unique fingerprint for the molecule.

Predicted Mass-to-Charge Ratios for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 162.05834 |

| [M+Na]⁺ | 184.04028 |

| [M+K]⁺ | 200.01422 |

| [M+NH₄]⁺ | 179.08488 |

| [M-H]⁻ | 160.04378 |

Data sourced from PubChem. uni.lu

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Dynamic Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. While specific experimental spectra for this compound are not widely public, the JECFA has confirmed that both ¹H and ¹³C NMR data are used for its identification. fao.org A theoretical analysis of its structure allows for the prediction of the expected signals.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. For this compound, one would expect to see signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the acetyl methyl group (a singlet), the methylene group adjacent to the thioester (a singlet or a more complex pattern depending on coupling to the amide proton), and the amide proton (a broad singlet or triplet).

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. For this molecule, six distinct carbon signals would be expected: the thioester carbonyl, the amide carbonyl, the two methylene carbons, and the two methyl carbons. The chemical shifts of these carbons would be indicative of their functional group.

Advanced 2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the connectivity between the acetyl group, the glycine (B1666218) backbone, and the S-ethyl thioester moiety.

Infrared and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. The JECFA specification for this compound confirms that IR spectroscopy is a standard identification test. fao.org

The IR spectrum of this compound would be characterized by several key absorption bands:

Amide A (N-H stretch): A band typically appearing around 3300 cm⁻¹.

C-H stretches: Bands for the alkyl groups would be observed just below 3000 cm⁻¹.

Thioester C=O stretch: This is a highly characteristic band, typically found in the range of 1660-1690 cm⁻¹.

Amide I (C=O stretch): This band would appear around 1650 cm⁻¹, potentially overlapping with the thioester carbonyl stretch.

Amide II (N-H bend and C-N stretch): This band is usually found near 1550 cm⁻¹.

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis of this compound (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various samples.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its molecular weight and likely volatility, GC-MS is a suitable technique for the analysis of this compound. The compound would be separated from other volatile components on a GC column based on its boiling point and interaction with the stationary phase. The mass spectrometer then provides mass-based identification and fragmentation data for the eluted compound. The development of a GC-MS method would involve optimizing parameters such as the injection temperature, the temperature program of the oven, and the type of capillary column used (e.g., a nonpolar or mid-polar column). nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). Detection could be achieved using a UV detector, as the amide and thioester chromophores would absorb UV light. For more sensitive and selective analysis, HPLC can be coupled with a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio data for unequivocal identification and quantification. The development of an HPLC method would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

These chromatographic techniques are crucial for assessing the purity of synthesized this compound and for its quantitative determination in various matrices.

Research Applications and Emerging Avenues for N Acetylthioglycine S Ethyl Ester

N-Acetylthioglycine S-ethyl Ester as a Versatile Building Block in Complex Organic Synthesis

Utilization of this compound as a Chemical Probe in Biochemical Investigations

Chemical probes are essential tools for dissecting biological pathways. Thioester-containing molecules have been developed as activity-based probes to study enzyme function, such as sirtuins and lysine (B10760008) acetyltransferases. nih.govnih.gov These probes often feature a thioester "warhead" that can react with enzyme residues, allowing for labeling and identification. nih.gov

While there is extensive research on the closely related compound, N-acetyl-L-cysteine ethyl ester (NACET), as a probe for studying cellular redox status and as a glutathione (B108866) (GSH) precursor, similar detailed biochemical investigations specifically employing this compound are not prominently documented. nih.gov The structural difference, substituting glycine (B1666218) for cysteine, would significantly alter its biological properties, particularly its ability to act as a cysteine donor for GSH synthesis. The potential for this compound to act as a probe would likely be in different biochemical contexts, which remain to be explored.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the function of bioactive molecules. Such studies have been conducted on various classes of related compounds. For example, SAR studies on glycine amide derivatives have led to the identification of potent inhibitors for Vascular Adhesion Protein-1. drugbank.com Similarly, extensive SAR studies exist for derivatives of N-acetylcysteine, where modifications to the thiol and amide groups are correlated with antioxidant and other biological activities. For other classes of compounds, like benzimidazole-thioquinoline derivatives, SAR has guided the development of potent α-glucosidase inhibitors. nih.gov

These examples highlight the methodologies used to probe the chemical space around a core structure. However, a dedicated SAR study for derivatives of this compound, which would involve systematic modification of its acetyl, glycine, and S-ethyl ester components to map their contribution to a specific biological or chemical effect, is not described in available research.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The fields of supramolecular chemistry and self-assembly often utilize molecules capable of forming ordered structures through non-covalent interactions like hydrogen bonding and hydrophobic interactions. N-acetylated amino acids are known to form such assemblies. The presence of the amide group in this compound provides a hydrogen bond donor and acceptor, which is a key feature for self-assembly. However, specific research documenting the exploration of this compound in forming gels, liquid crystals, or other supramolecular structures has not been found.

Investigation of this compound in Material Science Applications

The application of organic molecules in material science often involves their use as surface modifiers, components of polymers, or in the creation of functional materials. The thiol group (after hydrolysis of the thioester) could potentially be used to anchor the molecule to gold surfaces or nanoparticles. However, there is no specific literature available that details the investigation or application of this compound in material science, such as in the development of new polymers, functional coatings, or electronic devices.

Data on Related Thioester Compounds

To provide context on the type of data generated in studies of related compounds, the following table illustrates the comparative efficacy of various glutathione (GSH) enhancers, including the well-studied N-acetylcysteine ethyl ester (NACET).

| Compound | Concentration (mM) | Intracellular GSH Increase (nmol/mg protein) |

| Control | - | 62.5 ± 9.8 |

| N-acetylcysteine (NAC) | 1.0 | ~75 |

| N-acetylcysteine ethyl ester (NACET) | 0.5 | ~140 |

| Glutathione ethyl ester (GSH-EE) | 1.0 | ~80 |

| 2-oxothiazolidine-4-carboxylic acid (OTC) | 1.0 | ~90 |

| This table is illustrative and compiled from data on related but distinct compounds to showcase typical research findings in this area. |

Future Research Directions and Unexplored Avenues in N Acetylthioglycine S Ethyl Ester Research

Synthesis of Current Academic Knowledge on N-Acetylthioglycine S-ethyl Ester

The existing information on this compound is sparse and primarily consists of basic chemical identifiers and properties. It is recognized as a flavoring substance by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). who.intfao.org

Basic chemical information is available from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 4396-62-7 | who.intechemi.com |

| Molecular Formula | C6H11NO2S | echemi.com |

| Molecular Weight | 161.22 g/mol | echemi.com |

| Alternate Names | S-ethyl 2-acetamidoethanethioate, ETHYLACETAMIDOETHANETHIOLATE | echemi.comthegoodscentscompany.com |

| Appearance | Crystalline solid; Pungent meat-like odour | echemi.com |

| Solubility | Soluble in diethyl ether; very slightly soluble in water and hexane | echemi.com |

This table is interactive. Click on the headers to sort the data.

Beyond these fundamental data points, there is a notable lack of published research. No significant studies were found detailing its synthesis in a laboratory setting, its reactivity, or its biological effects.

Identification of Promising Future Research Directions for this compound

Given the dearth of existing research, the future avenues for investigation into this compound are vast. Drawing parallels from the broader field of thioester chemistry and related compounds like N-acetylcysteine (NAC), several promising research directions can be proposed:

Synthesis and Characterization: A foundational research direction would be the development and optimization of synthetic routes to produce this compound. Detailed characterization of its physical and chemical properties using modern analytical techniques would be essential.

Biological Activity Screening: A crucial area of investigation is the systematic screening of this compound for various biological activities. This could include assessing its potential as an antioxidant, an anti-inflammatory agent, or its interaction with specific enzymes or cellular pathways.

Enzyme Inhibition or Modulation: Many thioesters are known to interact with enzymes. Research could focus on whether this compound acts as an inhibitor or modulator of key enzymes involved in disease processes.

Prodrug Potential: Investigating whether this compound can act as a prodrug for the delivery of N-acetylglycine or other bioactive molecules would be a valuable line of inquiry.

Flavor Chemistry: As it is listed as a flavoring agent, research into the chemical basis of its flavor profile and its stability in food matrices could have industrial applications.

Methodological Advancements and Interdisciplinary Approaches in the Study of Thioester Compounds

Future studies on this compound would benefit from the application of advanced methodologies and interdisciplinary collaborations that have proven fruitful in the broader study of thioester compounds.

Advanced Analytical Techniques: The use of high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography will be fundamental in characterizing the compound and its potential reaction products.

Computational Modeling: Molecular docking and dynamics simulations could predict the binding of this compound to biological targets, helping to guide experimental studies.

High-Throughput Screening: Employing high-throughput screening assays would allow for the rapid evaluation of the compound's effects across a wide range of biological targets and cell-based models.

Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold could be used to identify its cellular binding partners and mechanisms of action.

Collaborations between Chemists and Biologists: A synergistic approach involving synthetic chemists to create analogs and biologists to test their functional effects would be paramount to unlocking the potential of this and other understudied thioester compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.